
1,3-Pyrrolidinedicarboxylic acid, 2-phenyl-, 1-(1,1-dimethylethyl) 3-methyl ester, (2R,3S)-rel-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Pyrrolidinedicarboxylic acid, 2-phenyl-, 1-(1,1-dimethylethyl) 3-methyl ester, (2R,3S)-rel- is a complex organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The specific stereochemistry indicated by (2R,3S)-rel- suggests that this compound has a particular three-dimensional arrangement, which can significantly influence its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Pyrrolidinedicarboxylic acid derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining aldehydes or ketones with esters in the presence of a base.
Cyclization Reactions: Forming the pyrrolidine ring through intramolecular reactions.
Esterification: Converting carboxylic acids to esters using alcohols and acid catalysts.
Industrial Production Methods
Industrial production of such compounds often involves:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
化学反応の分析
Types of Reactions
1,3-Pyrrolidinedicarboxylic acid derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Typically produces alcohols or amines.
Substitution: Results in halogenated derivatives.
科学的研究の応用
Chemistry
Catalysts: Used as ligands in catalytic reactions.
Building Blocks: Essential intermediates in organic synthesis.
Biology
Enzyme Inhibitors: Potential inhibitors of specific enzymes.
Receptor Modulators: Interaction with biological receptors.
Medicine
Drug Development: Investigated for therapeutic properties.
Diagnostic Agents: Used in imaging and diagnostic tests.
Industry
Material Science: Components in the synthesis of advanced materials.
Agriculture: Potential use in agrochemicals.
作用機序
The mechanism of action for 1,3-Pyrrolidinedicarboxylic acid derivatives involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic processes.
類似化合物との比較
Similar Compounds
Pyrrolidine-2-carboxylic acid derivatives: Similar structure but different functional groups.
Proline derivatives: Another class of pyrrolidine-based compounds.
Uniqueness
1,3-Pyrrolidinedicarboxylic acid, 2-phenyl-, 1-(1,1-dimethylethyl) 3-methyl ester, (2R,3S)-rel- stands out due to its specific stereochemistry and functional groups, which can impart unique chemical and biological properties.
特性
CAS番号 |
2216751-10-7 |
|---|---|
分子式 |
C17H23NO4 |
分子量 |
305.4 g/mol |
IUPAC名 |
1-O-tert-butyl 3-O-methyl (2S,3R)-2-phenylpyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-11-10-13(15(19)21-4)14(18)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3/t13-,14-/m1/s1 |
InChIキー |
WUJSKPQNTGIHOQ-ZIAGYGMSSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C2=CC=CC=C2)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12082206.png)

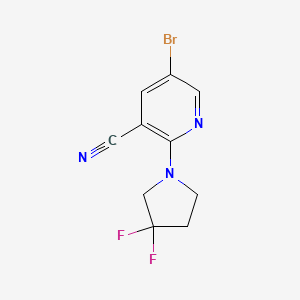
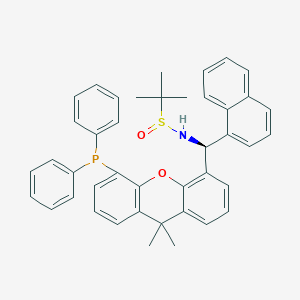
![1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine](/img/structure/B12082233.png)
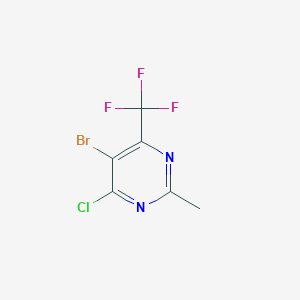
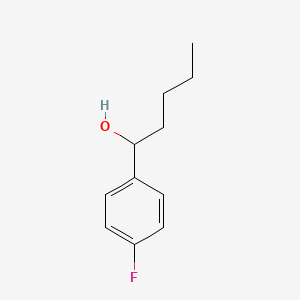
![2'-Amino-3'-bromo-[1,1'-biphenyl]-2-ol](/img/structure/B12082262.png)
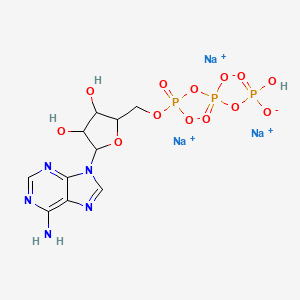
![(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12082275.png)
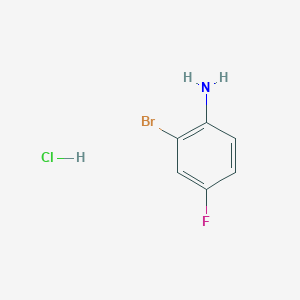
![3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine](/img/structure/B12082286.png)
![6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12082290.png)
